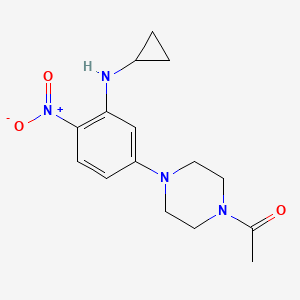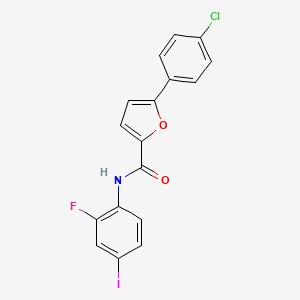![molecular formula C29H29NO2S B4897097 3-[(4-tert-butylphenyl)thio]-1-(1-piperidinyl)anthra-9,10-quinone](/img/structure/B4897097.png)
3-[(4-tert-butylphenyl)thio]-1-(1-piperidinyl)anthra-9,10-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-tert-butylphenyl)thio]-1-(1-piperidinyl)anthra-9,10-quinone, commonly known as TBAQ, is a synthetic compound that has been studied for its potential applications in scientific research. TBAQ has been found to have a unique mechanism of action that makes it a valuable tool for studying certain biochemical and physiological processes. In
Mécanisme D'action
TBAQ works by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause cellular damage and are associated with a range of diseases. By inhibiting the production of ROS, TBAQ can help to prevent cellular damage and protect against disease.
Biochemical and Physiological Effects:
TBAQ has been shown to have a range of biochemical and physiological effects. In addition to its antioxidant properties, TBAQ has been found to have anti-inflammatory effects and can help to protect against DNA damage. TBAQ has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of TBAQ is its unique mechanism of action, which makes it a valuable tool for studying certain biochemical and physiological processes. TBAQ is also relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to using TBAQ in lab experiments. For example, TBAQ can be toxic at high concentrations, and its effects may be dose-dependent. Additionally, TBAQ may not be effective in all experimental systems, and further research is needed to fully understand its potential applications.
Orientations Futures
There are several areas of future research that could be explored with TBAQ. One potential direction is the study of TBAQ's effects on specific diseases, such as cancer and neurodegenerative disorders. Another direction is the development of new compounds that are based on TBAQ and have improved properties. Additionally, further research is needed to fully understand the mechanism of action of TBAQ and its potential applications in scientific research.
Conclusion:
TBAQ is a synthetic compound that has been studied for its potential applications in scientific research. TBAQ has a unique mechanism of action that makes it a valuable tool for studying certain biochemical and physiological processes. TBAQ has been found to have antioxidant, anti-inflammatory, and neuroprotective properties, and may be useful in the treatment of a range of diseases. While there are some limitations to using TBAQ in lab experiments, there are several areas of future research that could be explored with this compound.
Méthodes De Synthèse
The synthesis of TBAQ involves several steps, including the reaction of 4-tert-butylphenylthiol with 9,10-anthraquinone, followed by the reaction of the resulting compound with piperidine. The final product is obtained through a purification process that involves recrystallization.
Applications De Recherche Scientifique
TBAQ has been found to have a wide range of applications in scientific research. One of the key areas of interest is the study of oxidative stress, which is a process that can lead to cellular damage and is associated with a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. TBAQ has been shown to have antioxidant properties and can be used to study the effects of oxidative stress on cells.
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)sulfanyl-1-piperidin-1-ylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO2S/c1-29(2,3)19-11-13-20(14-12-19)33-21-17-24-26(25(18-21)30-15-7-4-8-16-30)28(32)23-10-6-5-9-22(23)27(24)31/h5-6,9-14,17-18H,4,7-8,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRPURUGZQJVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=CC3=C(C(=C2)N4CCCCC4)C(=O)C5=CC=CC=C5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Tert-butylphenyl)sulfanyl]-1-(piperidin-1-yl)anthracene-9,10-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-ethyl-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4897028.png)
![(1H-imidazol-4-ylmethyl)({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B4897031.png)
![2-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4897042.png)
![N'-[(3,5-dimethyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride](/img/structure/B4897048.png)
![ethyl [5-(4-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4897052.png)
![ethyl 5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-[(3-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4897057.png)

![4-(4-chlorobenzoyl)-2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4897087.png)
![N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4897094.png)
![1-(4-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897103.png)
![N-cyclopentyl-6-(4-isopropyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897110.png)
![ethyl 1-[(4'-nitro-4-biphenylyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4897114.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B4897120.png)